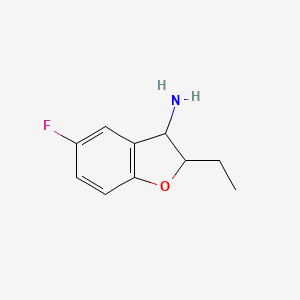

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Description

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2-ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C10H12FNO/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8,10H,2,12H2,1H3 |

InChI Key |

KBBDMBBOMUBVQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C2=C(O1)C=CC(=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, which enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans . This process involves the generation of o-quinone methides followed by Michael addition of different nucleophiles and intramolecular elimination of a bromide anion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound’s biological activities are often mediated through its ability to interact with enzymes or receptors, leading to the inhibition of specific pathways. For example, its anti-tumor activity may involve the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Halogenation (F, Cl, Br) at positions 5 or 6 enhances electronic effects, which may improve binding to biological targets. For instance, the 5,7-difluoro derivative (171.14 g/mol) shows predicted metabolic stability due to fluorine’s electronegativity .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., 5-bromo-6-fluoro analog, 270.51 g/mol) are commonly synthesized to improve aqueous solubility for pharmacological testing .

Stereochemical Considerations :

Commercial and Research Relevance

- High-Purity Options : The 5-bromo-6-fluoro hydrochloride (99.999% purity) is suited for high-resolution structural studies, such as crystallography .

- Ethyl vs. Methoxy Substitution : The 5-methoxy derivative (193.24 g/mol) may serve as a solubility-enhanced alternative to the fluoro-substituted compound .

Biological Activity

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of anti-tumor, antibacterial, and anti-viral agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and synthesized data.

The molecular formula of this compound is C10H12FNO, with a molecular weight of 181.21 g/mol. The compound features both ethyl and fluoro substituents, which significantly influence its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12FNO |

| Molecular Weight | 181.21 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H12FNO/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8,10H,2,12H2,1H3 |

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. The compound's mechanism of action involves:

- Enzyme Interaction : The compound can inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anti-tumor properties.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that regulate inflammation and immune responses.

Anti-Tumor Activity

Research indicates that benzofuran derivatives exhibit significant anti-tumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against breast cancer and lung cancer cell lines with promising results in reducing cell viability.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Preliminary studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound exhibits significant antibacterial effects:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

These findings highlight the potential of this compound as a lead compound for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The antifungal efficacy is comparable to established antifungal agents, indicating its potential as a therapeutic candidate:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

Case Studies

Several case studies have investigated the pharmacological effects of benzofuran derivatives similar to this compound:

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry evaluated various benzofuran derivatives for their cytotoxicity against cancer cell lines. The results indicated that compounds with fluorine substituents exhibited enhanced activity due to increased lipophilicity and receptor binding affinity.

- Antibacterial Activity Assessment : Another research article focused on the structure–activity relationship (SAR) of benzofuran derivatives against bacterial strains. It was found that the presence of halogen atoms significantly increased antibacterial potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, and how can side reactions be minimized?

- Methodology : The synthesis of structurally analogous benzofuran-3-amines (e.g., 5-chloro-6-fluoro derivatives) typically involves a multi-step process:

Ring-closing reactions using substituted catechols or fluorinated precursors to form the benzofuran core.

Amine introduction via reductive amination or nucleophilic substitution.

Ethyl group incorporation through alkylation or Grignard reactions.

- Optimization : Side reactions (e.g., over-alkylation or ring-opening) are minimized by controlling reaction temperature (<0°C for sensitive steps) and using protecting groups for the amine functionality .

Q. How does the fluorine substitution at position 5 influence the compound’s electronic properties and reactivity?

- Analysis : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of adjacent carbons, altering reactivity in cross-coupling or nucleophilic substitution reactions. Computational studies (e.g., DFT) on similar fluorinated benzofurans show reduced electron density at the 5-position, which may stabilize intermediates in catalytic cycles .

- Experimental Evidence : IR and data for 4-fluoro-2,3-dihydrobenzofuran-3-amine derivatives reveal distinct shifts (e.g., δ = -115 to -120 ppm), confirming electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated dihydrobenzofuran-amines across different assays?

- Case Study : For (R)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine, discrepancies in antifungal activity (IC = 2 µM vs. 10 µM) were traced to assay conditions:

- Solvent effects : DMSO >5% reduced potency due to compound aggregation.

- Cell line variability : Human vs. fungal cytochrome P450 metabolism altered efficacy.

- Solution : Standardize assay protocols (e.g., <1% DMSO, matched cell lines) and validate with orthogonal methods (e.g., SPR binding assays) .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral analysis methods are recommended?

- Synthesis : Chiral resolution of racemic mixtures (e.g., using (R)- or (S)-mandelic acid derivatives) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) yield enantiopure products. For example, (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride was resolved with >99% ee via chiral HPLC .

- Analysis :

- Polarimetry : Specific rotation ([α] = +15° to +25° for R-configuration).

- X-ray crystallography : Absolute configuration confirmed via diffraction data (e.g., CCDC entry V0X for related structures) .

Q. What are the structure-activity relationship (SAR) trends for ethyl and fluoro substitutions in dihydrobenzofuran-3-amines?

- SAR Table :

Q. What analytical challenges arise in characterizing trace impurities in this compound, and how are they addressed?

- Challenges :

- Isomeric byproducts : Ethyl group migration during synthesis generates regioisomers (e.g., 3-ethyl vs. 2-ethyl).

- Fluorine-related artifacts : HF elimination under acidic conditions forms dihydrobenzofuran ketones.

- Solutions :

- LC-MS/MS : Differentiates isomers via fragmentation patterns (e.g., m/z 180 → 152 for ethyl loss).

- Stability studies : Monitor degradation under forced conditions (40°C/75% RH) to identify vulnerable sites .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.